molecular formula C15H14N2O3 B11156489 4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl acetate

4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl acetate

Cat. No.: B11156489
M. Wt: 270.28 g/mol
InChI Key: OSIJAVGZHHJCQW-UHFFFAOYSA-N
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Description

4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl acetate is an organic compound that features a pyridine ring substituted with a methyl group and a carbamoyl group, linked to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl acetate typically involves the reaction of 3-methyl-2-aminopyridine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, nucleophilic catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted products with new functional groups replacing the acetate moiety.

Scientific Research Applications

4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl carbamate
  • 4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl benzoate
  • 4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl methacrylate

Uniqueness

4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetate moiety allows for easy modification and derivatization, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

[4-[(3-methylpyridin-2-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H14N2O3/c1-10-4-3-9-16-14(10)17-15(19)12-5-7-13(8-6-12)20-11(2)18/h3-9H,1-2H3,(H,16,17,19)

InChI Key

OSIJAVGZHHJCQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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